Cas no 2137676-52-7 (N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide)

N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide is a specialized organic compound featuring a cyclobutanecarboxamide moiety linked to a thiomorpholine-1,1-dioxide scaffold. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it valuable in pharmaceutical and agrochemical research. The sulfone group in the thiomorpholine ring improves solubility and metabolic resistance, while the cyclobutane ring contributes to conformational rigidity, aiding in selective molecular interactions. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s balanced lipophilicity and polarity further enhance its utility as an intermediate in the development of novel bioactive molecules.
N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide structure
2137676-52-7 structure
Product Name:N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide
CAS No:2137676-52-7
MF:C10H18N2O3S
MW:246.326521396637
CID:6249294
PubChem ID:165451816
Update Time:2025-05-20

N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-739558
    • 2137676-52-7
    • N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide
    • Inchi: 1S/C10H18N2O3S/c13-10(8-2-1-3-8)12-7-9-6-11-4-5-16(9,14)15/h8-9,11H,1-7H2,(H,12,13)
    • InChI Key: BSJQDBWMOWRTJX-UHFFFAOYSA-N
    • SMILES: S1(CCNCC1CNC(C1CCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 246.10381361g/mol
  • Monoisotopic Mass: 246.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 83.6Ų

N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739558-1.0g
N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide
2137676-52-7
1g
$0.0 2023-06-07

Additional information on N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide

Professional Introduction to N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide (CAS No. 2137676-52-7)

N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide, a compound with the CAS number 2137676-52-7, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential pharmacological properties. The structural complexity of this molecule, featuring a cyclobutane core and an amide functional group, combined with a morpholine moiety, makes it an intriguing subject for further research and development.

The synthesis and characterization of N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide involve sophisticated chemical methodologies that highlight the ingenuity of modern organic synthesis. The presence of the 1,1-dioxo group in the morpholine ring suggests a high degree of electrophilic character, which can be exploited in various chemical reactions. This feature is particularly relevant in the design of molecules that require specific interactions with biological targets.

Recent studies have demonstrated the importance of cyclobutane derivatives in medicinal chemistry due to their unique steric and electronic properties. The cyclobutane ring in N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide contributes to the molecule's rigidity, which can enhance binding affinity and selectivity when interacting with biological receptors. This property is especially valuable in the development of drugs that require precise targeting to achieve therapeutic efficacy.

The morpholine moiety is another critical component of this compound that has been extensively studied for its pharmacological potential. Morpholine derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for drug development. The specific arrangement of atoms in the morpholine ring of N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide suggests that it may exhibit unique interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide has shown promise in this area due to its ability to interact with specific protein targets. The amide functional group in the molecule provides a site for hydrogen bonding interactions, which can be crucial for achieving high binding affinity. Additionally, the presence of the 1,1-dioxo group may facilitate additional non-covalent interactions, further enhancing binding specificity.

The compound's potential applications extend beyond traditional drug development. It has been explored as a lead molecule for the synthesis of novel agrochemicals and materials with specialized properties. The structural features of N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide make it a versatile building block for further chemical modifications. These modifications can be tailored to produce molecules with enhanced stability, bioavailability, and target specificity.

The synthesis of N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide involves multiple steps that showcase the latest advancements in synthetic chemistry. The use of transition metal catalysis and asymmetric methods has allowed for the efficient construction of complex molecular frameworks. These methodologies not only improve yield but also enhance the overall quality of the final product. The precision required in these synthetic processes underscores the importance of advanced chemical techniques in modern drug discovery.

Evaluation of N-[(1,1-dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclobutanecarboxamide has revealed several promising characteristics that make it an attractive candidate for further development. In vitro studies have shown that this compound exhibits moderate activity against various biological targets, including enzymes and receptors involved in disease pathways. These findings suggest that further optimization could lead to the discovery of highly potent and selective therapeutic agents.

The compound's pharmacokinetic properties have also been thoroughly investigated. Preliminary data indicate that N-[(1,1-dioxo-1lambda6-thiomorpholin)-2 -yl)methyl]cyclobutanecarboxamide exhibits favorable solubility and metabolic stability, which are essential factors for drug efficacy and safety. These properties make it a promising candidate for further preclinical and clinical development.

In conclusion, N-[ ( 1 , 1 - dioxo - 11ambda6 - thiomorpholin - 2 - yl ) methyl ] cyc lob utan ec arbox amide ( CAS No . 2137676 - 52 - 7 ) is a remarkable compound with significant potential in medicinal chemistry . Its unique structural features , combined with its promising pharmacological properties , make it an excellent candidate for further research and development . As our understanding of biological systems continues to evolve , compounds like this will play an increasingly important role in the discovery and development of new therapies .

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